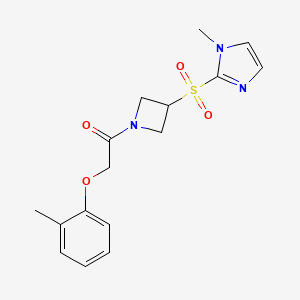

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone

Description

1-(3-((1-Methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic small molecule characterized by three key structural motifs:

- Imidazole core: A 1-methyl-substituted imidazole ring, a heterocyclic structure known for its role in biological interactions, particularly in enzyme inhibition and receptor binding .

- Sulfonylazetidine moiety: A four-membered azetidine ring linked to a sulfonyl group, which enhances solubility and stability while influencing pharmacokinetic properties .

Properties

IUPAC Name |

1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-(2-methylphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-12-5-3-4-6-14(12)23-11-15(20)19-9-13(10-19)24(21,22)16-17-7-8-18(16)2/h3-8,13H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZFVIFUTSUMMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is a complex organic molecule with potential applications in medicinal chemistry. This article explores its biological activity, synthesis pathways, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Azetidine Ring : A four-membered ring that contributes to the compound's reactivity.

- Imidazole Group : Known for its biological significance, particularly in enzyme interactions.

- Sulfonamide Moiety : Often associated with antibacterial properties.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O3S |

| Molecular Weight | 280.34 g/mol |

| Melting Point | To be determined |

| Solubility | Moderate in polar solvents |

Synthesis Pathways

The synthesis of this compound can be approached through several methods, typically involving the reaction of imidazole derivatives with sulfonyl chlorides followed by cyclization to form the azetidine structure.

Common Synthetic Route :

- Formation of Sulfonamide : Reaction of 1-methyl-1H-imidazole with sulfonyl chloride.

- Cyclization : Formation of the azetidine ring through nucleophilic attack.

- Final Modification : Introduction of the o-tolyloxy group via etherification.

Biological Activity

This compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

Antibacterial Activity

Research indicates that sulfonamide derivatives often exhibit significant antibacterial properties due to their ability to inhibit folate synthesis in bacteria. The imidazole component enhances binding affinity to target enzymes, potentially increasing efficacy.

Antitumor Activity

Preliminary studies suggest that compounds similar to this one may possess antitumor properties by interfering with cellular signaling pathways involved in cancer progression. The mechanism may involve apoptosis induction and inhibition of cell proliferation.

Case Studies

- Study on Antibacterial Efficacy : A study demonstrated that a related sulfonamide compound inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) in the low micromolar range.

- Antitumor Screening : In vitro assays showed that the compound induced apoptosis in human cancer cell lines, suggesting potential for development as an anticancer agent.

The biological activity of 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone likely involves:

- Enzyme Inhibition : Binding to active sites of target enzymes, disrupting metabolic pathways.

- Interaction with DNA/RNA : Potential interference with nucleic acid synthesis or function, leading to cell cycle arrest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural differences and their implications:

Pharmacokinetic Considerations

- Sulfonyl vs. Thioether : Sulfonyl groups (target compound) improve aqueous solubility compared to thioether analogs (), which may enhance oral bioavailability .

- Azetidine vs.

- Electron-Withdrawing Groups : The CF3 group in enhances metabolic stability, whereas the o-tolyloxy group in the target compound may increase oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.